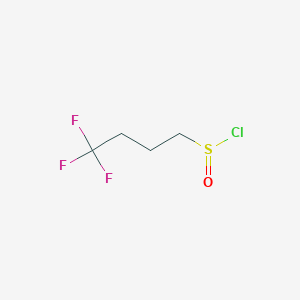
4,4,4-Trifluorobutane-1-sulfinyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-Trifluorobutane-1-sulfinyl chloride is a chemical compound with the molecular formula C4H6ClF3O2S. It is known for its unique properties and applications in various fields of scientific research and industry. This compound is characterized by the presence of trifluoromethyl and sulfinyl chloride functional groups, which contribute to its reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluorobutane-1-sulfinyl chloride typically involves the reaction of 4,4,4-trifluorobutanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfinyl chloride group. The general reaction scheme is as follows:
C4H7F3O+SOCl2→C4H6ClF3O2S+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
4,4,4-Trifluorobutane-1-sulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfinyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfinamides, sulfinates, and sulfinyl derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonyl chlorides, which are valuable intermediates in organic synthesis.
Reduction Reactions: Reduction of the sulfinyl chloride group can yield sulfides or thiols, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Sulfinamides: Formed by the reaction with amines
Sulfinates: Formed by the reaction with alcohols
Sulfonyl Chlorides: Formed by oxidation
Sulfides/Thiols: Formed by reduction
科学的研究の応用
4,4,4-Trifluorobutane-1-sulfinyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4,4,4-Trifluorobutane-1-sulfinyl chloride involves the reactivity of the sulfinyl chloride group. This group can undergo nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in chemical synthesis.
類似化合物との比較
Similar Compounds
- 4,4,4-Trifluorobutane-1-sulfonyl chloride
- Trifluoromethanesulfonyl chloride
- 2,2,2-Trifluoroethanesulfonyl chloride
Uniqueness
4,4,4-Trifluorobutane-1-sulfinyl chloride is unique due to the presence of both trifluoromethyl and sulfinyl chloride functional groups. This combination imparts distinct reactivity and versatility, making it a valuable reagent in various chemical transformations. Compared to similar compounds, it offers a unique balance of stability and reactivity, which can be advantageous in specific synthetic applications.
特性
分子式 |
C4H6ClF3OS |
|---|---|
分子量 |
194.60 g/mol |
IUPAC名 |
4,4,4-trifluorobutane-1-sulfinyl chloride |
InChI |
InChI=1S/C4H6ClF3OS/c5-10(9)3-1-2-4(6,7)8/h1-3H2 |
InChIキー |
AQIDWBISUYNRRT-UHFFFAOYSA-N |
正規SMILES |
C(CC(F)(F)F)CS(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


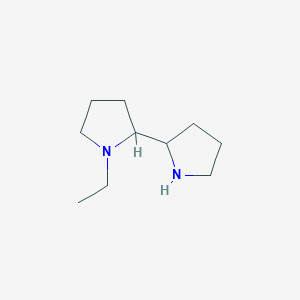

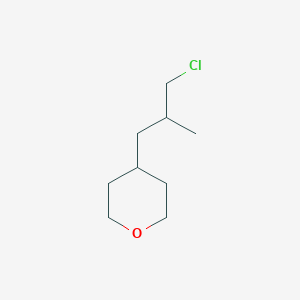
![1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13174364.png)
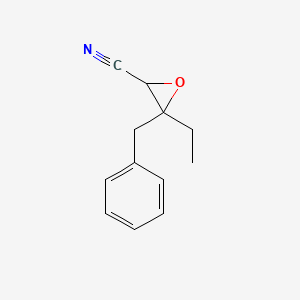
![1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol](/img/structure/B13174386.png)
![1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13174388.png)
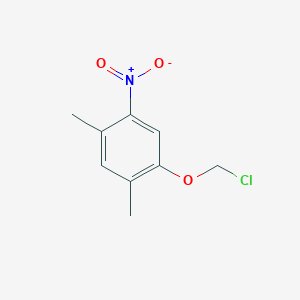
![Ethyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13174394.png)
![Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174397.png)
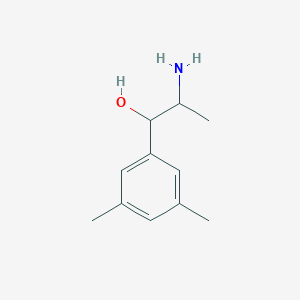

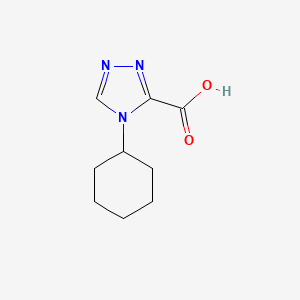
![1-[4-(Cyclobutylamino)piperidin-1-yl]ethan-1-one](/img/structure/B13174415.png)
